molecular formula C8H13BO2S B3268706 5-Tert-butylthiophene-2-boronic acid CAS No. 495382-48-4

5-Tert-butylthiophene-2-boronic acid

Cat. No.: B3268706
CAS No.: 495382-48-4
M. Wt: 184.07 g/mol
InChI Key: QIZSEUWAQZNLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry and Advanced Materials Design

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a foundational scaffold in heterocyclic chemistry. nih.govnih.gov Its unique electronic properties and propensity for functionalization make it a privileged structure in various scientific domains. In medicinal chemistry, the thiophene ring is a bioisostere of the benzene (B151609) ring, often incorporated into drug candidates to modulate their physicochemical properties and biological activity. nih.govysu.am Numerous approved drugs across a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents, feature a thiophene core. nih.govsigmaaldrich.com

Beyond the realm of medicine, thiophene-based molecules are at the forefront of materials science, particularly in the development of organic electronics. sigmaaldrich.comcas.org Thiophene-containing polymers and small molecules are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). sigmaaldrich.comcas.org The sulfur atom in the thiophene ring facilitates π-electron delocalization, which is crucial for charge transport in these semiconducting materials. cas.org The ability to tune the electronic properties of thiophene-based materials through synthetic modification allows for the rational design of next-generation electronic devices. sigmaaldrich.com

Role of Organoboronic Acids as Versatile Synthetic Intermediates and Building Blocks

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, are exceptionally versatile intermediates in organic synthesis. researchgate.netmdpi.comwiley-vch.de Their stability, low toxicity, and ease of handling have contributed to their widespread adoption in academic and industrial laboratories. mdpi.comwiley-vch.de

The most prominent application of organoboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mit.eduresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of a wide range of organic halides or triflates with organoboronic acids. researchgate.netnih.gov The reaction is renowned for its high functional group tolerance, stereospecificity, and generally mild reaction conditions, making it a cornerstone of modern synthetic chemistry. researchgate.net Beyond Suzuki coupling, boronic acids participate in a variety of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and additions to carbonyls and alkenes. sigmaaldrich.comresearchgate.net

Overview of 5-Tert-butylthiophene-2-boronic acid as a Key Structure for Research

This compound emerges as a particularly valuable building block by merging the desirable attributes of both the thiophene scaffold and the boronic acid functionality. The presence of the bulky tert-butyl group at the 5-position of the thiophene ring imparts specific steric and electronic properties to the molecule. This substituent can enhance the solubility of resulting materials in organic solvents, a crucial factor for the solution-based processing of organic electronics. sigmaaldrich.com Furthermore, the steric hindrance of the tert-butyl group can influence the regioselectivity of reactions and the solid-state packing of synthesized materials, thereby affecting their electronic properties.

This compound serves as a key intermediate for the synthesis of a variety of substituted thiophenes, which are precursors to advanced materials and potential pharmaceuticals. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl and heteroaryl halides to introduce the 5-tert-butylthienyl moiety into a larger molecular framework.

Properties of this compound

PropertyValue
CAS Number 495382-48-4
Molecular Formula C₈H₁₃BO₂S
Molecular Weight 184.06 g/mol
Physical State Solid

Representative Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of a new carbon-carbon bond between the thiophene ring and an electrophilic coupling partner, typically an aryl or heteroaryl halide.

A general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Properties

IUPAC Name

(5-tert-butylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5,10-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSEUWAQZNLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694396
Record name (5-tert-Butylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495382-48-4
Record name (5-tert-Butylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Tert Butylthiophene 2 Boronic Acid and Its Derivatives

Direct C-H Boronation Strategies for Thiophenes

Direct C-H (carbon-hydrogen) borylation has emerged as a powerful and atom-economical method for synthesizing aryl- and heteroarylboronic esters. This approach avoids the need for pre-installed functional groups like halogens, streamlining the synthetic process. Iridium-catalyzed reactions are at the forefront of this strategy for thiophenes. nih.govnih.govdumelelab.com

The regioselectivity of these reactions is a key consideration and is primarily governed by steric factors. dumelelab.com For substituted thiophenes, the borylation reaction is highly selective. In the case of 2-substituted thiophenes, an iridium(I) complex, often generated from [Ir(OMe)(COD)]₂ and a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine, catalyzes the regioselective C-H activation at the 5-position to yield the corresponding boronate ester in high yields. researchgate.net Conversely, to synthesize 5-tert-butylthiophene-2-boronic acid via this method, one would start with tert-butylthiophene, where the catalyst would selectively activate the C-H bond at the C2 position, which is sterically more accessible than the C3 position.

The iridium-catalyzed borylation is tolerant of a wide array of functional groups. nih.govnsf.gov The reaction typically involves treating the thiophene (B33073) substrate with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in a suitable solvent like hexane (B92381) at room temperature. researchgate.net

Table 1: Catalyst Systems for Direct C-H Borylation of Thiophenes

Catalyst/Ligand SystemBoron SourceSubstrate TypeKey Feature
[Ir(OMe)(COD)]₂ / 4,4′-di-tert-butyl-2,2′-bipyridineB₂pin₂2-Substituted ThiophenesHigh regioselectivity for the 5-position. researchgate.net
[Ir(COD)Cl]₂ / dtbpyB₂pin₂3-Substituted ThiophenesGood regioselectivity for the 5-position over the 2-position. nih.gov
[(Mes)Ir(Bpin)₃] / L4 (dipyridylarylmethane ligand)B₂pin₂Aliphatic/Aromatic C-HHigh efficiency and improved atom economy. nsf.gov

Precursor-Based Synthesis Routes (e.g., via Grignard Reagents, Halogen-Metal Exchange)

Traditional and highly reliable methods for synthesizing aryl boronic acids involve the use of organometallic intermediates derived from halogenated precursors. researchgate.net These routes offer predictable regiochemistry based on the position of the initial halogen atom.

Halogen-Metal Exchange: A common pathway begins with a halogenated thiophene, such as 2-bromo-5-tert-butylthiophene. This precursor undergoes a lithium-halogen exchange reaction, a process discovered independently by Gilman and Wittig. wikipedia.org The reaction is typically performed at very low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi). tcnj.edugoogle.com This exchange is rapid and generates a highly reactive 5-tert-butylthien-2-yllithium intermediate. wikipedia.orgharvard.edu This organolithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate (B1201080) such as triisopropyl borate or trimethyl borate. google.commdpi.com Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound. The low temperatures are crucial to prevent unwanted side reactions. tcnj.edu

Grignard Reagents: An alternative to organolithium intermediates is the use of Grignard reagents. google.comgoogle.com In this method, 2-bromo-5-tert-butylthiophene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 5-tert-butylthien-2-ylmagnesium bromide. This organomagnesium compound is generally less reactive and more functionally tolerant than its organolithium counterpart. The Grignard reagent is then reacted with a boron-containing electrophile. While trialkyl borates can be used, they often lead to mixtures from multiple additions. google.com A more effective approach is the reaction with pinacolborane (HBpin), which proceeds at ambient temperature to give the pinacol (B44631) boronate ester directly. escholarship.org The synthesis can also be performed under Barbier conditions, where the organic halide, magnesium metal, and HBpin are all combined, generating the Grignard reagent in situ. escholarship.org

Table 2: Comparison of Precursor-Based Synthetic Routes

MethodPrecursorKey ReagentsIntermediateBoron Source
Halogen-Metal Exchange2-Bromo-5-tert-butylthiophenen-Butyllithium, THF, -78°C5-tert-Butylthien-2-yllithiumTriisopropyl borate google.com
Grignard Reaction2-Bromo-5-tert-butylthiopheneMagnesium (Mg), THF5-tert-Butylthien-2-ylmagnesium bromidePinacolborane (HBpin) escholarship.org

Green Chemistry Principles and Sustainable Approaches in Boronic Acid Synthesis

Efforts to align chemical synthesis with the principles of green chemistry have influenced the production of boronic acids. Boronic acids and their derivatives are often considered "green" compounds because of their low toxicity and their environmental degradation product is boric acid. sigmaaldrich.com

Modern synthetic strategies aim to improve the sustainability of boronic acid production by:

Improving Atom Economy: Direct C-H borylation is inherently more atom-economical than precursor-based methods as it eliminates the need for halogenation and the use of organometallic reagents. organic-chemistry.org

Catalysis: The use of catalysts, such as the iridium complexes in C-H borylation or palladium catalysts for Miyaura borylation, reduces the stoichiometric waste associated with older methods. sigmaaldrich.comorganic-chemistry.org

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel, or a "one-pot" sequence, significantly reduces solvent usage, energy consumption, and waste generated from intermediate workups and purifications. For example, an Ir-catalyzed borylation can be followed directly by oxidative cleavage to yield the boronic acid without isolating the intermediate boronate ester. organic-chemistry.orgacs.org

Safer Solvents: Research into performing reactions in greener solvents, such as water or under solvent-free conditions, is an active area. For instance, palladium-catalyzed borylation of aryl bromides has been successfully demonstrated in water using micellar conditions. organic-chemistry.org

Derivatization to Boronate Esters for Enhanced Stability and Reactivity

While boronic acids are versatile, they can be prone to dehydration to form cyclic anhydrides (boroxines) and can be challenging to purify. sigmaaldrich.com To overcome these issues, they are frequently converted into boronate esters. This derivatization enhances their stability for long-term storage and often improves their solubility and performance in subsequent reactions like the Suzuki-Miyaura cross-coupling. sigmaaldrich.comrsc.org

The most common derivatives are pinacol esters, formed by the reaction of the boronic acid with pinacol. orgsyn.org This esterification is typically an equilibrium process, driven to completion by removing water, often by azeotropic distillation with a solvent like diethyl ether or toluene. rsc.orgorgsyn.org

Another important class of derivatives is the N-methyliminodiacetic acid (MIDA) boronates. These are exceptionally stable, crystalline solids that are robust enough to withstand various reaction conditions, including chromatography. The MIDA group acts as a protecting group for the boronic acid and can be cleaved under mild basic conditions to release the free boronic acid when it is needed for a subsequent reaction.

Table 3: Common Boronate Ester Derivatives

Derivative NameReagent for FormationKey Properties
Pinacol boronate esterPinacolEnhanced stability, good solubility, commonly used in Suzuki couplings. rsc.orgorgsyn.org
N-methyliminodiacetic acid (MIDA) boronateN-methyliminodiacetic acidExceptionally stable, crystalline solids; acts as a protecting group. sigmaaldrich.com
Neopentyl glycol boronate esterNeopentyl glycolStable derivative, alternative to pinacol esters.

Reactivity and Mechanistic Investigations in Transition Metal Catalyzed Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions of 5-Tert-butylthiophene-2-boronic acid

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl structures. nih.govnih.gov It involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide. nih.govlibretexts.org The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.govnih.gov However, heteroaromatic boronic acids, including thiophene (B33073) derivatives, can present unique challenges such as instability and a tendency to undergo protodeboronation (loss of the boronic acid group) under basic reaction conditions. nih.gov

The success of the Suzuki-Miyaura coupling, particularly with challenging substrates like this compound, is critically dependent on the palladium catalyst system. This system comprises a palladium precursor and, most importantly, a supporting ligand that modulates the metal center's reactivity and stability.

Early catalyst systems often relied on tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. However, for more demanding couplings involving less reactive halides (e.g., chlorides) or thermally sensitive boronic acids, more sophisticated ligands are required. researchgate.net Research has shown that electron-rich and sterically demanding phosphine (B1218219) ligands are highly effective. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Key developments in ligand architecture for coupling thiophene boronic acids include:

Bulky Monodentate Biarylphosphines: Ligands such as SPhos, RuPhos, and BrettPhos have proven to be exceptionally effective. mdpi.com Their steric bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which readily undergo oxidative addition even with inert aryl chlorides. For instance, in the coupling of nitroarenes, the choice of ligand was crucial, with BrettPhos providing superior results where others like PPh₃ or PCy₃ were ineffective. mdpi.com

Dialkylphosphinobiphenyl Ligands: These ligands, developed by Buchwald and others, are robust and promote fast reactions at low catalyst loadings, which is beneficial for minimizing protodeboronation of sensitive substrates like 2-thiophene boronic acid. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes, making them useful alternatives to phosphines, especially in preventing catalyst decomposition at high temperatures. tcichemicals.com

A specialized palladium precatalyst incorporating a monodentate biarylphosphine ligand was developed to enable the rapid coupling of unstable heteroaryl boronic acids at room temperature or 40 °C, conditions under which decomposition is minimized. nih.gov This approach ensures that the catalytically active species is formed under conditions where the boronic acid remains intact, leading to excellent yields. nih.gov

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Thiophene Boronic Acids

Catalyst/PrecatalystLigandTypical SubstratesKey AdvantageReference
Pd(PPh₃)₄TriphenylphosphineAryl/Heteroaryl Bromides & IodidesCommercially available, classic catalyst. researchgate.net
Pd₂(dba)₃tBu₃P (Tri-tert-butylphosphine)Aryl/Heteroaryl Bromides & TriflatesLigand-dependent selectivity in polyhalogenated systems. researchgate.net
Pd(OAc)₂SPhos, RuPhos, BrettPhosAryl/Heteroaryl Chlorides, BromidesHigh activity for challenging substrates, including nitroarenes. mdpi.com
[Pd(C₃H₅)Cl]₂/TedicypTedicypAryl Halides, Heteroaryl BromidesEffective for thiophene boronic acids at elevated temperatures. nih.gov
PdCl₂(Amphos)₂AmphosHeteroaryl ChloridesSpecialized for coupling less reactive chloride electrophiles. tcichemicals.com

Optimizing reaction conditions is paramount for achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound. The interplay between the solvent, base, and temperature dictates the reaction rate, catalyst stability, and substrate longevity.

Solvent Systems: The choice of solvent affects the solubility of reactants and the aggregation state of the catalyst. A mixture of an organic solvent and water is common, as water is often required to dissolve the inorganic base. Common organic solvents include dioxane, tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME). researchgate.netdntb.gov.ua For instance, a dioxane/water mixture was found to give excellent yields, potentially due to the high solubility of oxygen-containing boronic acids. nih.gov An efficient protocol using aqueous n-butanol has also been developed, which is advantageous for large-scale reactions as it allows for easy product separation from a biphasic mixture. acs.org

Bases: The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻). deepdyve.comresearchgate.net The choice and amount of base can control reaction selectivity. deepdyve.com Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govdntb.gov.ua Stronger bases like sodium hydroxide (B78521) or potassium tert-butoxide are also used, but care must be taken as they can promote protodeboronation. organic-chemistry.org For anhydrous, homogeneous couplings of boronic esters, potassium trimethylsilanolate (TMSOK) has emerged as an effective organic-soluble base. nih.gov

Temperature Profiles: Reaction temperatures can range from room temperature to refluxing conditions (70-130 °C). nih.govdntb.gov.ua While higher temperatures increase reaction rates, they can also lead to the decomposition of the boronic acid or the catalyst. The development of highly active catalysts has enabled many couplings to be performed at lower temperatures (e.g., 40 °C), which is crucial for preserving the integrity of sensitive substrates like this compound. nih.gov

This compound can be coupled with a wide variety of electrophilic partners. The reactivity of the electrophile generally follows the order of C-I > C-OTf > C-Br >> C-Cl.

Aryl and Heteroaryl Halides: The reaction works well with aryl and heteroaryl bromides and iodides using standard catalyst systems. nih.govd-nb.info Coupling with the less expensive and more abundant aryl chlorides is more challenging but has been made efficient through the use of advanced, sterically hindered phosphine ligands. mdpi.comacs.org

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its high functional group tolerance. nih.gov Couplings can be performed in the presence of esters, ketones, nitriles, and nitro groups. For example, this compound can be successfully coupled with partners like 4-bromobenzonitrile (B114466) and 4-chlorobenzonitrile. nih.gov

Limitations: A primary limitation is the potential for protodeboronation, especially with electron-rich heteroaryl boronic acids at high temperatures or under strongly basic conditions. nih.gov Sterically hindered electrophiles, such as di-ortho-substituted aryl halides, can also pose a challenge, often requiring more active catalysts and harsher conditions to achieve good yields.

Table 2: Scope of Electrophilic Partners for Coupling with Thiophene Boronic Acids

Electrophile ClassExampleTypical ConditionsOutcome/YieldReference
Aryl Bromide4-BromobenzonitrilePd(OAc)₂/RuPhos, K₃PO₄, Dioxane/H₂OExcellent (98% for thiophen-2-yltrifluoroborate) nih.gov
Aryl Chloride4-ChlorobenzonitrilePd(OAc)₂/RuPhos, K₃PO₄, Dioxane/H₂OGood (83% for thiophen-2-yltrifluoroborate) nih.gov
Heteroaryl Bromide2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄, K₂CO₃, Dioxane/H₂OModerate to Excellent (25-76%) nih.govd-nb.info
Aryl Triflates4-TrifloxychlorobenzenePd₂(dba)₃/P(t-Bu)₃, K₃PO₄, THFSelective coupling at the C-Br bond is often preferred. rsc.org

The transmetalation step, where the organic group is transferred from boron to palladium, is the key bond-forming event in the Suzuki-Miyaura cycle. The precise mechanism has been a subject of extensive study, with two primary pathways proposed.

Boronate Pathway: This is the most widely accepted pathway under standard aqueous basic conditions. The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid, R-B(OH)₂, to form a tetracoordinate boronate anion, [R-B(OH)₃]⁻. deepdyve.com This boronate is significantly more nucleophilic than the neutral boronic acid and readily transfers its organic group to the Pd(II)-halide complex (LₙPd(Ar')X). Studies have shown that the reaction selectivity can depend on the amount of base used, confirming the relationship between acid-base chemistry and the catalytic cycle. deepdyve.comresearchgate.net The main role of the base is therefore to generate the highly reactive boronate species. deepdyve.com

Oxo-Palladium Pathway (or Direct Boronic Ester/Acid Pathway): In some cases, particularly under anhydrous conditions or with boronic esters, transmetalation can occur without the explicit formation of a free boronate anion. Mechanistic investigations have revealed that boronic esters can transmetalate directly without prior hydrolysis. nih.govacs.org This pathway involves the formation of a Pd-O-B linked intermediate. The transfer of the organic group from boron to palladium is facilitated by the nucleophilicity of the ipso-carbon bound to boron and the ability to create a vacant coordination site on the palladium center. acs.org

For this compound, under typical aqueous conditions, the boronate pathway is expected to be the dominant mechanism for transmetalation.

While stereoselectivity is not a primary concern when coupling two achiral sp² centers, regioselectivity is crucial when using substrates with multiple reactive sites, such as dihalogenated arenes or heteroarenes.

The regioselective coupling of this compound with a polyhalogenated electrophile can be controlled by several factors:

Inherent Bond Reactivity: The C-X bond strength (I > Br > Cl) often dictates the site of the initial oxidative addition. For example, in a molecule containing both a bromo and a chloro substituent, the palladium catalyst will preferentially react at the more labile C-Br bond. rsc.org

Ligand Control: The choice of ligand can dramatically alter the inherent regioselectivity. An unusual ligand-dependent chemoselectivity was observed for 3-bromo-4-trifloyl-thiophenes. researchgate.netdntb.gov.ua With Pd(PPh₃)₄, coupling occurred selectively at the triflate group, whereas with the bulkier Pd(tBu₃P)₂, the selectivity was reversed, favoring reaction at the bromide. researchgate.net This is often rationalized by the different mechanisms favored by different catalyst complexes.

Electronic Effects: In a substrate like 2-bromo-5-(bromomethyl)thiophene, the Suzuki coupling occurs regioselectively at the aryl C-Br bond rather than the benzylic C-Br bond. This is because the oxidative addition to an aryl halide is generally more facile than to a benzyl (B1604629) halide under these conditions. nih.govd-nb.info

Petasis Borono-Mannich Reaction Utilizing Thiophene Boronic Acids

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines, including α-amino acids. acs.orgnih.govorganic-chemistry.org

The reaction mechanism is believed to proceed through the initial formation of an iminium ion from the condensation of the amine and the aldehyde. mdpi.com Simultaneously, the boronic acid reacts with the hydroxyl group of an α-hydroxy aldehyde or a similar activating species to form a tetracoordinate boronate "ate" complex. mdpi.comwikipedia.org This activated boronate then transfers its organic group (in this case, the 5-tert-butylthienyl moiety) to the electrophilic iminium ion, forming the new carbon-carbon bond and yielding the final amine product. mdpi.com

Thiophene boronic acids, being electron-rich, are excellent substrates for the Petasis reaction. mdpi.com The reaction tolerates a wide range of amines and aldehydes, making it a versatile tool for rapidly building molecular complexity. For example, the PBM reaction can be used with secondary amines, anilines, and various aldehydes to synthesize a diverse library of functionalized amines. acs.orgorganic-chemistry.org While specific examples using this compound are not extensively documented in the provided sources, the general reactivity of thiophene and other electron-rich (hetero)aryl boronic acids suggests its suitability as a coupling partner in this transformation. mdpi.com

Table 3: Components of the Petasis Borono-Mannich Reaction

ComponentRoleExamplesReference
Boronic AcidNucleophile SourceAryl, Vinyl, and Heteroaryl (e.g., Thiophene) Boronic Acids acs.orgmdpi.com
AmineIminium Ion PrecursorSecondary Amines, Anilines, Hydrazines organic-chemistry.org
CarbonylIminium Ion PrecursorGlyoxylic Acid, Salicylaldehydes, Paraformaldehyde acs.orgwikipedia.org

Substrate Scope with Amines and Carbonyl Compounds for Functionalized Products

Multicomponent reactions (MCRs), such as the Petasis borono-Mannich reaction, offer a powerful strategy for synthesizing functionalized amines by combining an amine, a carbonyl compound, and a boronic acid in a single step. nih.govillinois.edu The scope of these reactions can be expanded by utilizing less reactive primary aromatic amines, such as 2-aminothiophenes. nih.gov In one study, functionalized 2-aminothiophenes were successfully employed as the amine component in a Petasis reaction with various boronic acids and aldehydes. nih.gov While a broad range of boronic acids participated effectively, the selection of aldehydes was more limited for achieving satisfactory yields. nih.gov This approach highlights the potential to create a diverse collection of functionalized 2-aminothiophene derivatives. nih.gov The resulting products are particularly valuable as they contain multiple functional groups, making them amenable to further chemical transformations, such as intramolecular cyclizations to form pharmaceutically relevant scaffolds like thienodiazepines. nih.gov

The general applicability of the Petasis reaction has been demonstrated with a wide variety of carbonyl compounds and boronic acids. nih.gov However, the reactivity of the amine component is a critical factor, with secondary non-aromatic amines being the most common substrates. nih.gov The successful inclusion of less reactive primary aromatic amines significantly broadens the synthetic utility of this multicomponent transformation. nih.gov

Table 1: Examples of Substrate Scope in Petasis-type Reactions

Amine Substrate Carbonyl Compound Boronic Acid Product Type
2-Aminothiophene Derivatives Various Aldehydes Various Aryl and Heteroaryl Boronic Acids Functionalized 2-Aminothiophenes
Secondary Non-aromatic Amines Various Aldehydes and Ketones Various Aryl and Vinyl Boronic Acids Functionalized Amines

This table provides a generalized overview of substrate compatibility in Petasis-type multicomponent reactions.

Catalytic and Solvent Effects on Reaction Efficiency

The efficiency of multicomponent reactions is highly dependent on the choice of catalyst and solvent. mdpi.comresearchgate.net Catalysis is essential not only for improving reaction rates and yields but also for directing the reaction along a specific pathway, thereby minimizing the formation of byproducts. mdpi.comresearchgate.net In many MCRs, several mechanistic routes are possible, and a suitable catalyst can selectively favor one pathway over others. mdpi.comresearchgate.net

Solvent effects also play a critical role, often in synergy with the catalyst, to enhance productivity. mdpi.com For instance, in the Petasis reaction involving traditionally less reactive primary aromatic amines like 2-aminothiophenes, the choice of solvent is crucial. nih.gov The use of hexafluoro-2-propanol (HFIP) as a solvent has been shown to overcome the low reactivity of these amines, enabling the reaction to proceed under mild conditions without the need for complex catalysts or external energy sources like microwave irradiation. nih.gov

In palladium-catalyzed cross-coupling reactions, such as the direct arylation of thiophenes, the catalyst system and reaction conditions are determinative of the yield. researchgate.net For example, a combination of Pd(OAc)₂ and PPh₃ in the presence of KOAc as a base and DMF as a solvent has been effective for the selective arylation of thiophene derivatives. researchgate.net The catalyst loading can also be optimized; while 5 mol% is often ideal, lower loadings can be effective if the reaction time is extended. ysu.am

Table 2: Influence of Catalysts and Solvents on Reaction Efficiency

Reaction Type Catalyst Solvent Key Observation Reference
Petasis Reaction with 2-Aminothiophenes None (Solvent-promoted) Hexafluoro-2-propanol (HFIP) Overcomes low reactivity of the amine substrate under mild conditions. nih.gov
Direct Arylation of Thiophenes Pd(OAc)₂ / PPh₃ DMF Promotes selective C-5 arylation with aryl triflates. researchgate.net

Mechanistic Postulations of the Multicomponent Transformation

The mechanism of multicomponent reactions, such as the Petasis borono-Mannich reaction, is thought to proceed through the in situ formation of key intermediates. nih.govillinois.edu The reaction is initiated by the condensation of an amine and a carbonyl compound to form an iminium ion. This is followed by the addition of a boronic acid to the iminium ion, which generates a tetracoordinate boronate intermediate. nih.gov The subsequent transfer of the organic group from the boron atom to the carbon of the former iminium ion leads to the final functionalized amine product. nih.govillinois.edu

Other Transition Metal-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a valuable tool for the functionalization of boronic acids. One notable example is the trifluoromethylation of aryl and heteroaryl boronic acids, including substrates like this compound. organic-chemistry.orgnih.gov This reaction introduces the trifluoromethyl (CF₃) group, which is of significant interest in medicinal and materials chemistry. organic-chemistry.org

A common method involves the use of an electrophilic trifluoromethylating reagent, such as Togni's reagent, in the presence of a copper catalyst. organic-chemistry.orgnih.gov Studies have shown that CuI, when used with a ligand like 1,10-phenanthroline (B135089), effectively catalyzes this transformation under mild conditions. organic-chemistry.org The reaction demonstrates good to excellent yields for a variety of substrates, including those with functional groups like ketones and esters. organic-chemistry.org Another approach utilizes CF₃SO₂Na as the trifluoromethyl source, with a copper catalyst and an oxidant like tert-butyl hydroperoxide (t-BuOOH), which can be performed at room temperature and open to the air. rsc.org

Table 3: Copper-Catalyzed Trifluoromethylation of Boronic Acids

CF₃ Source Catalyst System Solvent Temperature Key Feature Reference
Togni's Reagent CuI / 1,10-phenanthroline Diglyme 35°C Good functional group tolerance. organic-chemistry.org

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of C-H bonds. rsc.org this compound can serve as an effective coupling partner in these reactions, enabling the arylation of various (hetero)arenes. researchgate.net These direct arylation methods provide a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net

In these processes, a palladium catalyst, often Pd(OAc)₂, facilitates the coupling of a C-H bond of one aromatic system with the boronic acid. researchgate.net The reaction can be directed to a specific position, such as the C5 position of furan (B31954) and thiophene derivatives. researchgate.net The use of directing groups, which can be transient, can also enable the selective activation of otherwise unreactive C-H bonds, including tertiary C(sp³)-H bonds. nih.govnih.gov For instance, thioamide directing groups have been used for the α-arylation of saturated azacycles with boronic acids. nih.gov The reaction conditions, including the choice of ligand, base, and solvent, are critical for achieving high efficiency and selectivity. researchgate.net

Photoredox Catalyzed and Metal Free Transformations Involving 5 Tert Butylthiophene 2 Boronic Acid

Generation of Radical Species from Boronic Acids for Synthetic Utility

The generation of carbon-centered radicals from boronic acids is a powerful tool in C-C bond formation, offering an alternative to traditional two-electron processes. nih.gov In the context of photoredox catalysis, boronic acids or their derivatives can be activated to form radical species. This activation is often facilitated by the formation of a redox-active complex. For instance, a dual catalytic system employing a Lewis base and a photoredox catalyst can generate aryl radicals from aryl boronic acids. nih.gov The Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP), interacts with the boronic acid, forming a complex that is more susceptible to single-electron oxidation by an excited photocatalyst. nih.govresearchgate.net Upon oxidation, the resulting species undergoes fragmentation to yield a carbon-centered radical. While this is a general mechanism, the specific efficiency and conditions for generating the 5-tert-butyl-2-thienyl radical from its corresponding boronic acid would be influenced by the electronic nature of the thiophene (B33073) ring.

The formation of these radical intermediates opens up pathways for various synthetic applications, including their addition to electron-deficient olefins in a redox-neutral manner to form new C-C bonds. nih.gov The general utility of using boronic acids as radical precursors has been demonstrated with a wide range of substrates, including those containing heterocyclic motifs. nih.gov

Integration of Visible-Light Photocatalysis in Boronic Acid Reactivity

Visible-light photocatalysis has become a cornerstone of modern organic synthesis, enabling the generation of highly reactive intermediates under mild conditions. nih.govmdpi.comsemanticscholar.org The reactivity of boronic acids, including heteroaryl boronic acids, can be significantly enhanced through the use of visible-light-absorbing photocatalysts. These catalysts, upon excitation by light, can engage in single-electron transfer (SET) with a substrate or a substrate-activator complex. nih.gov

For aryl boronic acids, including thiophene-based structures, photocatalytic methods have been developed for reactions such as hydroxylation. In these processes, a photocatalyst, which can be a heterogeneous system like dye-sensitized TiO2 or a homogeneous metal-organic framework, absorbs visible light and initiates an electron transfer cascade. researchgate.netmaastrichtuniversity.nl This typically involves the generation of reactive oxygen species, such as superoxide (B77818) radical anions, which then react with the boronic acid to yield the corresponding hydroxylated product. researchgate.net The application of visible-light photoredox catalysis extends to C-C cross-coupling reactions, where the photocatalyst mediates the generation of a carbon radical from the boronic acid derivative, which then participates in the coupling process. cam.ac.ukcam.ac.uk The development of flow chemistry processes for these reactions has also been a significant advancement, allowing for improved scalability and efficiency. cam.ac.ukresearchgate.net

Mechanistic Insights into Photoredox-Mediated Processes (e.g., Electron Transfer Pathways)

Understanding the mechanism of photoredox-catalyzed reactions involving boronic acids is crucial for optimizing reaction conditions and expanding their scope. The process generally begins with the absorption of a photon by the photocatalyst, promoting it to an excited state. nih.gov This excited state is both a stronger oxidant and a stronger reductant than the ground state.

In a typical oxidative quenching cycle involving an aryl boronic acid, the excited photocatalyst oxidizes an activated form of the boronic acid. nih.govresearchgate.net This activation is often achieved through the addition of a Lewis base, which forms a more electron-rich 'ate' complex with the boronic acid. nih.govmaastrichtuniversity.nl The single-electron transfer (SET) from this complex to the excited photocatalyst generates a carbon radical and the reduced form of the photocatalyst. The photocatalyst is then regenerated in a subsequent step, completing the catalytic cycle. For example, in a coupling reaction with an electron-deficient alkene, the generated aryl radical adds to the alkene, and the resulting radical intermediate is then reduced by the reduced photocatalyst to form the final product and regenerate the ground-state photocatalyst. nih.govresearchgate.net

Alternatively, in a reductive quenching cycle, the excited photocatalyst is first reduced by a sacrificial electron donor. The resulting highly reducing species can then reduce a substrate, initiating the desired chemical transformation. nih.gov The specific pathway, whether oxidative or reductive quenching, depends on the redox potentials of the photocatalyst, the boronic acid derivative, and other species present in the reaction mixture. nih.gov

Metal-Free Direct Functionalization Approaches

While photoredox catalysis often utilizes metal-based photocatalysts (e.g., iridium or ruthenium complexes), there is a growing interest in developing completely metal-free transformations. researchgate.netrsc.org These approaches offer advantages in terms of cost, toxicity, and environmental impact. researchgate.net For boronic acids, several metal-free functionalization methods have been reported.

One such strategy involves the direct C-H functionalization of aldehydes with boronic acids, where nitrosobenzene (B162901) is used as a reagent to facilitate the C-C bond formation without the need for a transition metal catalyst. ucm.es Another area of development is the metal-free cross-coupling of heteroaromatic N-oxides with boronic acids. researchgate.net Furthermore, metal-free catalytic methods for the functionalization of C-H bonds using organocatalysts or iodine-based catalysts are being explored, providing sustainable alternatives to traditional metal-catalyzed reactions. researchgate.netresearchgate.net The development of metal-free photoredox catalysis, using organic dyes as photocatalysts, has also gained significant traction. researchgate.net These organic photocatalysts can mediate the generation of radicals from boronic acids for subsequent coupling reactions, offering a greener approach to synthesis. researchgate.netchemrxiv.org

Advanced Functionalization and Derivatization Strategies of the 5 Tert Butylthiophene 2 Boronic Acid Scaffold

Selective Functionalization of the Boronic Acid Moiety (e.g., to boronate esters, borinic acids)

The boronic acid group is highly versatile and can be readily converted into other boron-containing functional groups, such as boronate esters and borinic acids. These transformations are often performed to modify the reactivity, stability, or solubility of the parent compound, or to protect the boronic acid during subsequent reaction steps.

Boronate Esters: The most common derivatization of boronic acids is their conversion to boronate esters. This is typically achieved through an esterification reaction with a diol, most frequently pinacol (B44631), to form a stable pinacol boronate ester. orgsyn.org This transformation is often quantitative and can be performed under mild conditions. google.com The resulting boronate esters, such as 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exhibit enhanced stability towards protodeboronation compared to the free boronic acid, making them ideal for purification by chromatography and for use in cross-coupling reactions where slow release of the boronic acid is desired. rsc.orgresearchgate.net The reaction generally involves stirring the boronic acid with the diol (e.g., pinacol) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), often with a drying agent such as magnesium sulfate (B86663) to remove the water byproduct. orgsyn.org

Borinic Acids: Borinic acids [R₂B(OH)] and their derivatives represent another class of compounds accessible from boronic acids. mdpi.com Their synthesis can be more challenging than that of boronate esters. One common approach involves the controlled addition of one equivalent of an organometallic reagent (e.g., an organolithium or Grignard reagent) to a boronic ester. mdpi.com This method allows for the synthesis of unsymmetrical borinic acids. For instance, reacting the pinacol ester of 5-tert-butylthiophene-2-boronic acid with an aryl- or alkyl-lithium reagent would yield a mixed diaryl- or alkyl/aryl-borinic ester, which can then be hydrolyzed to the corresponding borinic acid. These compounds have a higher Lewis acidity than their boronic acid counterparts. mdpi.com

Table 1: General Strategies for Functionalization of the Boronic Acid Moiety
TransformationTarget Functional GroupTypical Reagents and ConditionsKey Advantages
EsterificationBoronate Ester (e.g., Pinacol Ester)Pinacol, MgSO₄, in solvent (e.g., Diethyl Ether, THF) at room temperature. orgsyn.orgIncreased stability, improved solubility, suitable for chromatography.
EsterificationBoronate Ester (e.g., MIDA Ester)N-methyliminodiacetic acid (MIDA), dehydrating conditions.Exceptionally stable, allows for slow-release cross-coupling. rsc.org
Organometallic AdditionUnsymmetrical Borinic Ester1. Convert to Boronic Ester (e.g., pinacol). 2. React with 1 eq. of R-Li or R-MgX. mdpi.comAccess to mixed borinic acids with two different organic substituents.
Hydrolysis of EsterBorinic AcidHydrolysis of the borinic ester under acidic or basic conditions.Generates the active Lewis acidic borinic acid.

Post-Coupling Modification of Thiophene-Containing Conjugates

After utilizing this compound in a cross-coupling reaction, such as a Suzuki-Miyaura coupling, the resulting thiophene-containing conjugate can be further modified. This "post-coupling" or "post-polymerization" functionalization is a powerful strategy for fine-tuning the properties of the final material without having to synthesize a new monomer for each desired variant. acs.org

For example, if the coupling partner contains a reactive functional group, this group can be transformed after the C-C bond is formed. A common approach is to incorporate a protected functional group (e.g., a protected amine or alcohol) into the coupling partner. After the Suzuki reaction, the protecting group is removed, and the revealed functional group can be used in subsequent reactions, such as amidation or esterification.

Another strategy involves modifying the thiophene (B33073) ring itself or an attached side chain after coupling. If the thiophene-containing product has remaining C-H bonds, these can be targeted for further functionalization. Additionally, functional groups on the coupled partner can be manipulated. For example, a polymer containing thiophene units derived from the boronic acid could have ester side chains that are hydrolyzed to carboxylic acids, altering the polymer's solubility and electronic properties. rsc.org Thiol-ene click chemistry has also been employed to modify polymers post-synthesis, where polymers containing alkene or thiol groups are reacted with corresponding thiol or alkene-functionalized molecules to attach new functionalities. acs.orgrsc.org

Controlled Ring Functionalization of the Thiophene Core

The thiophene ring in this compound has two available C-H bonds at the 3- and 4-positions that can be selectively functionalized. Achieving control over the regioselectivity of these reactions is a significant challenge but offers a route to highly complex and tailored molecules. mdpi.com

Direct C-H activation and arylation is a powerful tool for this purpose. By choosing appropriate catalysts and directing groups, it is possible to selectively introduce substituents at either the C3 or C4 position. For instance, research has shown that using a pH-sensitive directing group can switch between directed and non-directed C-H activation pathways, allowing access to 2,3,4- and 2,4,5-substituted thiophenes. nih.govacs.org Palladium-catalyzed direct arylation can be used to functionalize the C3 position of the thiophene ring in various thieno-fused systems. mdpi.com While the tert-butyl group at the C5 position provides significant steric hindrance, this can be exploited to direct functionalization to the less hindered C3 or C4 positions.

Electrophilic substitution reactions, such as bromination, can also be controlled. Depending on the reaction conditions (temperature, solvent, and brominating agent), it is possible to introduce bromine atoms at specific locations on the thiophene ring, which can then serve as handles for subsequent cross-coupling reactions.

Table 2: Examples of Controlled Functionalization of the Thiophene Ring
Reaction TypePosition FunctionalizedReagents/Catalyst SystemGroup IntroducedReference
C-H ArylationC3 or C4pH-sensitive directing group, Rh or Pd catalyst.Aryl groups. nih.gov, acs.org
C-H ArylationC3Pd(OAc)₂, various ligands, base (e.g., K₂CO₃).Aryl groups. mdpi.com
Direct Arylation PolymerizationC-H bonds on thiophenePd₂(dba)₃, phosphine (B1218219) ligands, base.Polymer backbone extension. researchgate.net
BrominationVariousN-Bromosuccinimide (NBS) in a suitable solvent.Bromo group. rsc.org

Boron Insertion Reactions into Complex Chemical Systems

Instead of starting with this compound, it is sometimes advantageous to introduce the boronic acid or a boronate ester group onto a more complex molecule that already contains the 5-tert-butylthiophene moiety. This approach, known as late-stage functionalization, is highly valuable in drug discovery and materials development.

Several methods exist for boron insertion. rsc.org One of the most prominent is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halo-thiophene (e.g., 2-bromo-5-tert-butylthiophene) and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction is highly efficient and tolerates a wide range of functional groups.

Direct C-H borylation is an increasingly popular, atom-economical alternative. nih.gov This method uses an iridium or rhodium catalyst to directly convert a C-H bond on the thiophene ring into a C-B bond by reaction with a boron-containing reagent, typically pinacolborane (PinBH) or B₂pin₂. For a 5-tert-butylthiophene substrate, this reaction would be highly regioselective for the C2 position due to steric and electronic factors.

Lithium-halogen exchange followed by trapping with a borate (B1201080) ester is a classic method. nih.gov For example, treating 2-bromo-5-tert-butylthiophene with an organolithium reagent like n-butyllithium at low temperature generates the 2-lithiated thiophene, which can then be reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to yield the desired boronic acid. google.com This method is robust and widely used for synthesizing a variety of aryl and heteroaryl boronic acids. researchgate.net

Finally, electrophilic borylation using strong borylating agents can introduce boron onto electron-rich thiophene rings. mdpi.comrsc.org These strategies collectively provide a powerful toolkit for incorporating the versatile boronic acid functionality into intricate molecular architectures.

Applications in Complex Chemical Architecture Construction

Synthesis of Thiophene-Containing Conjugated Polymers and Oligomers

The synthesis of thiophene-containing conjugated polymers and oligomers frequently employs 5-tert-butylthiophene-2-boronic acid as a key monomer in palladium-catalyzed polycondensation reactions. The primary method utilized is the Suzuki-Miyaura cross-coupling polymerization.

Methodology: The general approach involves the reaction of a dihaloaromatic or dihaloheteroaromatic monomer with a thiophene-based monomer containing two boronic acid or boronic ester groups. Alternatively, as in the case of using this compound, it can be coupled with a comonomer that possesses two halide functionalities, such as 2,5-dibromothiophene or other dihalogenated aromatic compounds.

The polymerization process is typically carried out under the following conditions:

Catalyst: A palladium(0) complex is essential. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] has been traditionally used, modern catalyst systems comprising a palladium source like tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) are often employed to enhance reaction rates and yields. nih.gov

Base: An aqueous solution of a base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center. nih.gov

Solvent: A two-phase solvent system is common, often consisting of an organic solvent like toluene, dioxane, or tetrahydrofuran (B95107) (THF) and water. nih.govnih.gov

Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures, typically ranging from 65°C to 100°C. nih.gov

A significant challenge in the synthesis of polythiophenes via Suzuki coupling is the potential for protodeboronation, an undesired side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom. researchgate.netmdpi.com This is particularly problematic with electron-rich heterocycles like thiophene (B33073). nih.gov To mitigate this, highly active catalyst systems that promote rapid cross-coupling are preferred, as they shorten reaction times and minimize the opportunity for deboronation to occur. nih.govresearchgate.net

For the synthesis of well-defined oligomers, such as terthiophenes, a stepwise Suzuki coupling approach is used. nih.gov For instance, this compound can be coupled with a dihalothiophene in a controlled stoichiometric ratio to produce bithiophenes or terthiophenes. nih.gov

Preparation of Fused Thiophene Systems (e.g., Dithienothiophenes)

The construction of fused thiophene systems, such as dithienothiophenes (DTTs), using this compound is typically a multi-step process. The boronic acid is not used to form the fused core itself, but rather to construct a precursor molecule that can subsequently undergo an intramolecular cyclization reaction.

General Synthetic Strategy:

Suzuki Coupling to Form a Precursor: The initial step involves a Suzuki-Miyaura cross-coupling reaction to create a bi-aryl or bi-heteroaryl scaffold. For example, this compound can be coupled with a thiophene ring that has both a halide (e.g., bromine) and a functional group suitable for cyclization positioned on adjacent carbons. This creates a 2,2'-bithiophene derivative that is appropriately substituted for the subsequent ring-closing reaction.

Intramolecular Cyclization: The substituted bithiophene precursor is then subjected to conditions that promote intramolecular cyclization to form the fused ring system. The specific method depends on the nature of the functional groups installed in the precursor. Common cyclization strategies include:

Oxidative Cyclization: Treatment with an oxidizing agent can induce the formation of a new carbon-carbon bond between the thiophene rings.

Condensation Reactions: If the precursor contains functional groups like aldehydes, ketones, or esters, acid or base-catalyzed intramolecular condensation reactions can be used to form the fused heterocyclic core.

Photocyclization: In some cases, irradiation with light can trigger an intramolecular cyclization to yield the desired fused product.

An alternative methodology involves using a pre-formed fused core, such as tetrabromothieno[3,2-b]thiophene, and performing multiple Suzuki coupling reactions with this compound to attach the tert-butyl-substituted thiophene units onto the periphery of the fused system. acs.org

Construction of Functionalized Heterocycles (e.g., Aminothiophenes, Thienodiazepines)

This compound is a valuable reagent for introducing the 5-tert-butylthiophen-2-yl moiety onto various molecular scaffolds, which can then be elaborated into more complex functionalized heterocycles like aminothiophenes or thienodiazepines. The synthesis is not direct but relies on an initial Suzuki coupling followed by functional group manipulation and cyclization.

Synthesis of Aminothiophene Derivatives: A common strategy to prepare aminothiophenes involves a coupling-then-reduction sequence:

Suzuki Coupling: this compound is first coupled with a bromo-nitroaromatic compound (e.g., 1-bromo-4-nitrobenzene) using standard palladium-catalyzed Suzuki-Miyaura conditions. This reaction selectively forms a C-C bond, yielding a nitro-biaryl compound containing the 5-tert-butylthiophene group.

Nitro Group Reduction: The nitro group on the resulting molecule is then reduced to a primary amine (-NH₂). This transformation is typically achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂ over a palladium, platinum, or nickel catalyst), or iron powder in acetic acid. The product is an amino-substituted biaryl, effectively a functionalized aminothiophene derivative.

Synthesis of Thienodiazepine Scaffolds: The construction of a thienodiazepine ring system is a more complex, multi-step process where the Suzuki coupling serves as a key initial step.

Precursor Synthesis via Suzuki Coupling: The synthesis begins by coupling this compound with a suitably functionalized aromatic halide. A typical partner would be a derivative of 2-aminobenzoic acid or 2-aminobenzonitrile containing a halogen (e.g., bromine). The Suzuki coupling attaches the 5-tert-butylthiophene unit to the aromatic ring.

Cyclization: The resulting precursor, which now contains the thiophene ring adjacent to an aromatic ring bearing amino and carbonyl (or cyano) functionalities, is then induced to cyclize. For example, if the precursor is a 2-amino-N-(5-tert-butylthiophen-2-yl)benzamide, an intramolecular condensation reaction can be used to form the seven-membered diazepine ring, yielding the final thienodiazepine structure. This strategy is analogous to methods used to synthesize other fused heterocyclic systems, such as thienoindoles, where a Suzuki coupling is followed by a palladium-catalyzed C-N bond formation to close the ring. semanticscholar.org

Role as a Precursor for Advanced Organic Materials (Focus on synthetic methodology for materials, not material properties)

The primary role of this compound as a precursor for advanced organic materials lies in its utility as a versatile building block in palladium-catalyzed cross-coupling methodologies. The synthetic power of this compound is rooted in the combination of its reactive boronic acid group and its solubilizing tert-butyl substituent.

The Suzuki-Miyaura Coupling Methodology: The Suzuki-Miyaura reaction is the cornerstone methodology for using this precursor. nih.gov The reaction provides a robust and high-yielding route to form carbon-carbon bonds between sp²-hybridized carbon atoms, which is essential for constructing the backbones of conjugated polymers and complex organic molecules.

A generalized synthetic protocol involves the following components:

Reactants: this compound and an aryl or heteroaryl halide (or triflate). For building larger materials, polyhalogenated monomers are used.

Palladium Catalyst: A source of palladium(0), often generated in situ from a palladium(II) precatalyst. Modern systems use specialized ligands to create highly active catalysts that are effective at low loadings (0.1–3 mol%).

Base and Solvent: A base (e.g., K₃PO₄) and a suitable solvent (e.g., THF, dioxane, toluene), often with water as a co-solvent, are crucial for the catalytic cycle. nih.gov

Function as a Synthetic Building Block:

Regiocontrol: The boronic acid at the 2-position of the thiophene ring directs the C-C bond formation specifically to that site, allowing for the precise and predictable construction of linear polymer chains or complex molecular architectures.

Solubility Enhancement: The large, non-polar tert-butyl group at the 5-position significantly enhances the solubility of both the monomer itself and the resulting oligomers or polymers in common organic solvents. This is a critical methodological advantage, as it prevents premature precipitation during polymerization, allowing for the formation of high molecular weight materials, and facilitates subsequent purification and processing steps.

Versatility: This precursor can be coupled with a vast library of commercially available or synthetically accessible aryl and heteroaryl halides, enabling the systematic variation of the chemical structure of the final material. This "building block" approach allows chemists to design and synthesize a wide array of complex structures from relatively simple starting materials.

Computational and Theoretical Studies of Reactivity and Mechanism

Density Functional Theory (DFT) Calculations on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has been widely used to investigate the mechanisms of Suzuki-Miyaura cross-coupling reactions involving various aryl and heteroaryl boronic acids. While specific DFT studies exclusively focused on 5-tert-butylthiophene-2-boronic acid are not extensively documented in publicly available literature, the general principles derived from computational studies on similar thiophene-based boronic acids can be extrapolated to understand its behavior.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations are instrumental in mapping the potential energy surface for this cycle, identifying the structures of intermediates and transition states, and determining the activation energies for each elementary step.

For a typical Suzuki-Miyaura reaction involving a thiophene (B33073) boronic acid, DFT calculations would model the following:

Transmetalation: This step involves the transfer of the organic group (in this case, the 5-tert-butylthienyl group) from the boron atom to the palladium center. This is a crucial step where the boronic acid participates directly. DFT studies on related systems have shown that the transmetalation can proceed through different pathways, often involving the formation of a palladium-boronate complex. The presence of the tert-butyl group, a bulky and electron-donating substituent, would be expected to influence the geometry and energy of the transition state for this step.

A hypothetical reaction pathway for the Suzuki-Miyaura coupling of this compound with an aryl bromide (Ar-Br) is depicted below, with intermediates and transition states that would be the subject of DFT calculations.

StepDescriptionKey Species for DFT Calculation
1. Oxidative AdditionPd(0) catalyst reacts with Ar-Br.Pd(0)Ln, Ar-Br, Oxidative Addition Transition State, [Ar-Pd(II)-Br]Ln
2. TransmetalationThe 5-tert-butylthienyl group is transferred from boron to palladium.[Ar-Pd(II)-Br]Ln, this compound (or its boronate), Transmetalation Transition State, [Ar-Pd(II)-(5-tert-butylthienyl)]Ln
3. Reductive EliminationThe coupled product is formed, and the catalyst is regenerated.[Ar-Pd(II)-(5-tert-butylthienyl)]Ln, Reductive Elimination Transition State, Ar-(5-tert-butylthienyl), Pd(0)Ln

L represents the ligands on the palladium catalyst.

Modeling of Catalyst-Substrate Interactions and Transition States

The interaction between the catalyst and the substrates is a critical factor that determines the efficiency and selectivity of a reaction. Computational modeling allows for a detailed examination of these interactions at the atomic level. For the Suzuki-Miyaura coupling of this compound, modeling would focus on the palladium catalyst and its interaction with both the boronic acid and the coupling partner.

The choice of ligands on the palladium catalyst is crucial. Bulky and electron-rich phosphine (B1218219) ligands are often employed in Suzuki-Miyaura reactions. DFT calculations can model the steric and electronic effects of these ligands on the stability of the catalyst and the energy of the transition states. The bulky tert-butyl group on the thiophene ring introduces significant steric hindrance. Computational models can predict how this steric bulk interacts with the ligands on the palladium catalyst during the transmetalation step. This interaction can influence the orientation of the substrate and, consequently, the ease of the bond-forming process.

Transition state (TS) theory combined with DFT calculations is a powerful approach to understanding reaction rates. The geometry of the transition state for the transmetalation step would be of particular interest. It is expected that the boron atom of the boronic acid coordinates to a palladium-bound hydroxide (B78521) or other basic species, facilitating the transfer of the thienyl group. The bulky tert-butyl group would likely favor a transition state geometry that minimizes steric clashes with the palladium ligands and the other organic group on the palladium center.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can be a predictive tool for understanding the reactivity and selectivity of chemical reactions. For this compound, these predictions are particularly valuable.

Regioselectivity: In cases where a substrate has multiple reactive sites, computational models can predict which site is more likely to react. For this compound, the boronic acid group is at the 2-position, and the coupling reaction will occur at this position. However, in related systems with multiple halogen atoms, DFT can be used to predict the site of oxidative addition, which is often the first step in determining the regioselectivity of the final product.

Stereoselectivity: While the Suzuki-Miyaura coupling of this compound does not typically involve the creation of a new stereocenter on the thiophene ring, computational studies are crucial in understanding stereoselectivity in other contexts, such as asymmetric catalysis. If a chiral catalyst were used, DFT could be employed to model the transition states leading to different stereoisomers and predict the enantiomeric excess.

Electronic Structure Analysis for Elucidating Reaction Mechanisms

A deep understanding of the electronic structure of the reactants, intermediates, and transition states is fundamental to elucidating reaction mechanisms. Various electronic structure analysis methods, often used in conjunction with DFT calculations, provide valuable insights.

For this compound, the electronic structure is characterized by the aromatic thiophene ring, the electron-donating tert-butyl group, and the boronic acid functional group.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a common practice. The energy and spatial distribution of these orbitals are key to understanding the reactivity. The HOMO is typically localized on the electron-rich thiophene ring, and its energy is an indicator of the nucleophilicity of the molecule. The electron-donating tert-butyl group is expected to raise the energy of the HOMO, making the molecule a better nucleophile in the transmetalation step. The LUMO is often associated with the electrophilic character of a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and is used to understand charge distribution and donor-acceptor interactions. For the catalyst-substrate complexes, NBO analysis can reveal the nature of the coordination bonds between the palladium and the ligands, as well as the interactions with the thiophene ring and the boronic acid group. This can help to quantify the electronic effects of the tert-butyl group on the charge at the carbon atom involved in the C-C bond formation.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and bonds. This method can be used to characterize the nature of the chemical bonds in the intermediates and transition states, providing insights into the bond-breaking and bond-forming processes during the catalytic cycle.

Structure Reactivity Relationships in 5 Tert Butylthiophene 2 Boronic Acid Chemistry

Influence of the tert-Butyl Substituent on Steric and Electronic Factors in Reaction Outcomes

Electronically, the tert-butyl group acts as an electron-donating group through hyperconjugation. This effect increases the electron density on the thiophene (B33073) ring and, subsequently, influences the electronic properties of the boronic acid moiety. nih.gov For instance, the introduction of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), altering the molecule's electrochemical behavior. nih.gov In the context of catalytic reactions, such as cross-couplings involving transmetalation, the steric and electronic properties of the tert-butyl group are critical. While its bulk can be a hindrance, the flexibility of the tert-butyl group allows it to undergo pyramidalization in transition states with less energy penalty compared to more rigid bulky groups, which can facilitate certain reaction pathways. nih.gov

Table 1: Steric and Electronic Effects of the tert-Butyl Group

Feature Description Impact on Reactivity

| Steric Effect | The large physical size of the (CH₃)₃C- group creates spatial crowding around its point of attachment. researchgate.net | - Kinetic Stabilization: Hinders the approach of reactants to the boron center and the thiophene ring, increasing molecular stability. researchgate.net

  • Selectivity Control: Can direct reactions to less hindered sites on the molecule. | | Electronic Effect | Donates electron density to the thiophene ring via an inductive effect and hyperconjugation. nih.gov | - Modulation of Redox Properties: Raises the energy of molecular orbitals (e.g., LUMO), affecting oxidation and reduction potentials. nih.gov
  • Influence on Acidity: Affects the Lewis acidity of the boronic acid group. | | Transition State Flexibility | The tert-butyl group can distort its geometry (pyramidalize) in a transition state with relative ease. nih.gov | - Facilitates Transmetalation: Can favor certain catalytic pathways by accommodating the geometric requirements of transient intermediates. nih.gov |
  • Impact of the Thiophene Heterocycle on Boron Reactivity and Site Selectivity

    The thiophene ring, as an aromatic heterocycle, plays a crucial role in defining the reactivity and selectivity of the attached boronic acid. The sulfur heteroatom and the π-electron system of the ring interact electronically with the boronic acid group. Thiophene can delocalize its π-electrons into the empty p-orbital of the boron atom, a key feature in molecules that embed boron within a conjugated system. rsc.org This interaction alters the electronic structure, creating significant intramolecular charge transfer (ICT) character and influencing the molecule's photophysical and redox properties. rsc.orgrsc.org The result is a chemically robust building block suitable for integration into larger conjugated structures. rsc.org

    This electronic coupling between the thiophene π-system and the boron's empty p-orbital leads to a more planar structure compared to analogous compounds with less planar moieties, which in turn favors electronic delocalization along the molecular backbone. rsc.org The inherent electronic nature of the thiophene ring, combined with the steric and electronic influence of the tert-butyl group at the 5-position, governs the site selectivity of further functionalization reactions. For example, in C-H borylation reactions on related azaborine heterocycles, functionalization occurs with high regioselectivity, demonstrating how existing substituents direct incoming reagents to specific positions. nih.gov The boronic acid group is positioned at the 2-position, a site that is highly reactive and synthetically accessible, allowing the molecule to serve as a versatile building block in cross-coupling reactions.

    Table 2: Influence of the Thiophene Ring on Boronic Acid Properties

    Property General Arylboronic Acid 5-Tert-butylthiophene-2-boronic acid
    Electronic Nature Standard aromatic system. Electron-rich heterocycle with a sulfur atom.
    Boron-Ring Interaction Standard π-conjugation. Enhanced electronic delocalization between the thiophene π-orbitals and the empty p-orbital of boron. rsc.org
    Molecular Geometry Can be twisted depending on other substituents. The structure tends towards planarity, which favors extended conjugation. rsc.org
    Reactivity Standard reactivity in cross-coupling reactions. The electron-rich nature of the thiophene ring can modulate the reactivity of the C-B bond in catalytic cycles.
    Site Selectivity Governed by substituents on the benzene (B151609) ring. Strongly influenced by the sulfur heteroatom and the directing effects of the tert-butyl group at the 5-position.

    Electronic and Steric Tuning for Optimized Reaction Conditions and Selectivity

    Achieving high yield and selectivity in reactions involving this compound requires careful optimization of reaction conditions to manage its distinct steric and electronic characteristics. The process of "tuning" involves systematically modifying reagents, catalysts, and solvents to achieve a desired outcome. rsc.org Strategies can be employed to either overcome the steric hindrance imposed by the tert-butyl group or to leverage it to achieve site selectivity. researchgate.net

    Electronic tuning, for example, involves altering the electronic properties of a catalyst's ligand or the other reactants. rsc.org By making a reagent more or less electron-rich, it is possible to shift the transition state of a reaction to be more "product-like," which can amplify the subtle differences between potential reaction sites and thereby enhance selectivity. researchgate.net For reactions catalyzed by transition metals, such as rhodium-catalyzed additions, the choice of chiral ligands with specific electronic and steric profiles is crucial for controlling the reaction's performance. researchgate.net The steric bulk of the ligand can be adjusted to complement the steric environment of the substrate, while its electronic properties can be modified to fine-tune the metal center's reactivity. rsc.org This dual approach allows for the development of highly selective and efficient synthetic methods.

    Table 3: Strategies for Tuning Reaction Conditions

    Parameter Method of Tuning Desired Outcome
    Catalyst System Modifying ligand sterics (e.g., using bulkier or smaller ligands) and electronics (e.g., adding electron-withdrawing or -donating groups). rsc.org Improved reaction rate, yield, and enantioselectivity or regioselectivity.
    Reagents Altering the electronic nature of coupling partners or additives. researchgate.net Enhanced site-selectivity by amplifying interaction differences at the transition state. researchgate.net
    Solvent Changing solvent polarity or coordinating ability. Improved solubility of reactants and stabilization of charged intermediates or transition states.
    Temperature Increasing or decreasing reaction temperature. Overcoming activation energy barriers or improving selectivity by favoring the thermodynamically or kinetically preferred product.

    Fundamental Boron-Oxygen and Boron-Nitrogen Interactions in Catalytic Cycles

    The reactivity of this compound is fundamentally governed by the interactions of its boron center with oxygen and nitrogen atoms, which are central to its role in synthesis. Boronic acids readily form cyclic boronate esters with diols, a transformation that is often used to protect the boronic acid or to modify its reactivity and stability. nih.gov In the widely used Suzuki cross-coupling reaction, the boronic acid (or a derived boronate ester) participates in a catalytic cycle where the transmetalation step involves the transfer of the thiophene group from the boron atom to the transition metal catalyst. This process is mediated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, highlighting a key boron-oxygen interaction. aablocks.com

    Beyond the common boron-oxygen bonds, interactions with nitrogen are also significant. Boron can chelate with molecules containing both oxygen and nitrogen donors to form stable boron-oxygen-nitrogen (BON) heterocycles. researchgate.net These BON linkages can be surprisingly stable against hydrolysis and heat, and their formation can be used in various synthetic applications. nih.govbohrium.com The dynamic, yet often robust, nature of B-O and B-N bonds allows these compounds to act as key intermediates in catalytic cycles or as stable structural motifs in materials science and medicinal chemistry. bohrium.comnih.gov

    Table 4: Key Boron Interactions in Catalytic Processes

    Interaction Type Description Relevance in Catalysis

    | Boron-Oxygen (B-O) | Formation of boronate esters with alcohols/diols or boronate "ate" complexes with hydroxide (B78521). nih.gov | - Activation: Formation of a tetracoordinate boronate "ate" complex is a key activation step in Suzuki-Miyaura coupling. aablocks.com

  • Stability: Conversion to a pinacol (B44631) boronate ester increases stability and ease of handling. | | Boron-Nitrogen (B-N) | Chelation of the boron atom by ligands containing nitrogen donors, often forming stable BON heterocycles. researchgate.net | - Ligand Interaction: Nitrogen-containing ligands on a metal catalyst can interact with the boron center during the catalytic cycle.
  • Stable Derivatives: Formation of stable BON heterocycles provides a route to novel molecular structures. bohrium.com | | Transmetalation | Transfer of the organic group (5-tert-butylthienyl) from the boron atom to a transition metal (e.g., Palladium, Rhodium). researchgate.net | - Core C-C Bond Formation: This is the crucial step in cross-coupling reactions where the new carbon-carbon bond is ultimately formed. |
  • Emerging Research Directions and Methodological Advancements

    Sustainable and Flow Chemistry Applications for Synthesis and Transformations

    The synthesis of boronic acids, including 5-tert-butylthiophene-2-boronic acid, often involves organolithium intermediates that can be unstable and prone to side reactions in traditional batch processes. okayama-u.ac.jpresearchgate.net Flow chemistry, or continuous flow processing, has emerged as a powerful tool to address these challenges, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.netresearchgate.net

    Flow chemistry processes for lithiation-borylation reactions allow for the precise control of reaction parameters such as temperature, pressure, and residence time. okayama-u.ac.jpnih.gov This high degree of control enables the rapid formation and immediate use of unstable intermediates, minimizing the formation of undesired byproducts that are common in batch synthesis. researchgate.netresearchgate.net For instance, by employing very short residence times—sometimes on the order of seconds—side reactions can be effectively suppressed. researchgate.netnih.gov This methodology avoids the need for cryogenic conditions often required in batch processing, making the synthesis more energy-efficient and scalable from laboratory to kilogram-scale production. researchgate.net

    The move towards more sustainable practices also includes the development of synthetic routes that avoid palladium catalysts and their associated removal issues, with lithiation-borylation flow processes presenting a viable alternative. okayama-u.ac.jpresearchgate.net

    Table 1: Advantages of Flow Chemistry in Boronic Acid Synthesis

    AdvantageDescriptionReference
    Enhanced SafetyEnables the handling of unstable and highly reactive intermediates (e.g., organolithiums) in small, controlled volumes, minimizing risks associated with large-scale batch reactions. researchgate.net
    Suppression of Side ReactionsPrecise control over stoichiometry and short residence times (flash chemistry) inhibit the formation of byproducts like butylated or protonated impurities. okayama-u.ac.jpresearchgate.net
    Improved Efficiency and YieldOptimized reaction conditions and rapid mixing lead to higher conversion rates and product yields compared to conventional batch methods. researchgate.net
    ScalabilityProcesses can be scaled up for industrial production by extending the operation time rather than increasing reactor size, ensuring consistent product quality. researchgate.netresearchgate.net
    Non-Cryogenic ConditionsMany flow reactions can be conducted at or above 0°C, reducing the energy costs and complexity associated with cryogenic cooling required in batch lithiations. researchgate.net

    Exploration of Novel Catalytic Systems (e.g., Earth-Abundant Metals, Heterogeneous Catalysis)

    While palladium catalysts are highly effective for Suzuki-Miyaura cross-coupling reactions, their high cost and environmental impact have spurred research into alternatives using earth-abundant metals like nickel and copper. nih.govnsf.gov Nickel-catalyzed Suzuki-Miyaura couplings have emerged as a promising, more sustainable option. nih.gov However, a significant challenge has been the reduced reactivity of nickel catalysts with Lewis-basic heteroarylboron compounds, such as those derived from thiophene (B33073), which can inhibit the catalyst. nih.gov Recent breakthroughs have identified specific nickel precatalysts, like (PPh₂Me)₂NiCl₂, that effectively catalyze the coupling of heteroaryl pinacolboron esters with heteroaryl halides under mildly basic conditions, tolerating sensitive functional groups. nih.gov

    Heterogeneous catalysis offers another avenue for sustainable chemistry, simplifying catalyst separation and recycling. Research has demonstrated the use of copper-based heterogeneous catalysts for the transformations of aryl boronic acids. mdpi.com For example, a catalyst system involving copper(I) oxide supported on chemically modified cellulose (B213188) has been successfully used for the ipso-hydroxylation of aryl boronic acids to produce phenols in an aqueous medium. mdpi.com This system is reusable and operates under mild, room-temperature conditions, aligning with green chemistry principles. mdpi.com Novel materials, such as chromium-substituted iron oxide hydroxides, are also being explored for the synthesis of thiophenes at lower temperatures than traditional industrial methods. rsc.org

    Table 2: Comparison of Emerging Catalytic Systems for Thiophene Boronic Acid Transformations

    Catalytic SystemMetalKey FeaturesExample ApplicationReference
    Homogeneous (Monophosphine Ligands)Nickel (Ni)Cost-effective and air-stable precatalysts. Overcomes challenges with Lewis-basic heteroarylborons.Suzuki-Miyaura coupling of heteroarylboronic esters with heteroaryl halides. nih.govnsf.gov
    Heterogeneous (Supported)Copper (Cu)Reusable, operates in environmentally friendly solvents (e.g., water) at room temperature.Ipso-hydroxylation of aryl boronic acids to phenols. mdpi.com
    Homogeneous (Palladium/Bulky Ligand)Palladium (Pd)High efficiency and activity for coupling of thiophene boronic esters, overcoming issues of deboronation at high temperatures.Suzuki polycondensation to form thiophene-containing conjugated polymers. researchgate.net

    Expanding Reaction Scope beyond Traditional Carbon-Carbon Bond Formation

    The synthetic utility of this compound and its analogs is rapidly expanding beyond the conventional Suzuki-Miyaura reaction, which primarily forms carbon-carbon bonds. nih.gov Modern research is focused on developing catalytic methods to form carbon-heteroatom bonds, significantly broadening the range of accessible molecular structures.

    Notable examples include:

    C-S Bond Formation: The Chan-Lam S-arylation allows for the coupling of thiols with arylboronic acids to form aryl sulfides. Efficient catalytic systems using copper(II) sulfate (B86663) (CuSO₄) with a 1,10-phenanthroline (B135089) ligand have been developed that operate at room temperature in ethanol, using oxygen from the air as a green oxidant. acs.org

    C-N Bond Formation (Cyanation): Deborylative cyanation provides a direct route to aryl nitriles from aryl boronic acids. This transformation can be achieved using various catalytic systems, including palladium and rhodium catalysts, with nontoxic cyanating agents like potassium ferrocyanide (K₄[Fe(CN)₆]). semanticscholar.org The reaction conditions can be tuned to accommodate a wide range of functional groups on the boronic acid. semanticscholar.org

    C-O Bond Formation (Hydroxylation): The ipso-hydroxylation of aryl boronic acids is a direct method for synthesizing phenols. This reaction can be catalyzed by heterogeneous copper systems under mild, aqueous conditions, offering a sustainable alternative to harsher classical methods. mdpi.com

    Novel C-C Bond Formation: Beyond traditional biaryl synthesis, new methods are emerging for different types of C-C bond formation. This includes base-free, nickel-catalyzed cross-coupling reactions between boronic acids and epoxides to generate β-arylated alcohols. researchgate.net

    Table 3: Expanded Scope of Reactions for Aryl Boronic Acids

    Reaction TypeBond FormedCatalyst System ExampleKey FeaturesReference
    Chan-Lam CouplingC-SCuSO₄ / 1,10-phenanthrolineRoom temperature, uses O₂ as oxidant, forms aryl sulfides. acs.org
    Deborylative CyanationC-N (C-CN)Pd(OAc)₂ / Cu(OAc)₂ or [Rh(Cl)(cod)]₂Uses non-toxic cyanating agents, forms aryl nitriles. semanticscholar.org
    Ipso-HydroxylationC-OHeterogeneous Cu₂O on cellulose supportMild, aqueous conditions, reusable catalyst, forms phenols. mdpi.com
    Coupling with EpoxidesC-CNiBr₂-diglyme / dtbpyBase-free conditions, ring-opening of epoxides to form β-aryl alcohols. researchgate.net

    Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation

    A deeper understanding of reaction mechanisms and the ability to accurately monitor reaction progress are crucial for optimizing synthetic protocols involving boronic acids. The inherent instability of some boronic acids and their ester derivatives, which can readily hydrolyze or dehydrate to form boroxines, presents unique analytical challenges. nih.govrsc.org

    Advanced analytical methods are being employed to overcome these issues:

    Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are indispensable tools. rsc.orgwaters.com Specific methods have been developed to analyze reactive pinacolboronate esters by using aprotic diluents and highly basic mobile phases to prevent on-column hydrolysis. nih.gov Fast UHPLC-MS methods with run times as short as one minute have been developed for high-throughput analysis, enabling real-time reaction monitoring without complex sample preparation. rsc.org

    Mass Spectrometry for Mechanistic Studies: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been instrumental in elucidating the mechanisms of polymerization reactions involving thiophene-bisboronic derivatives. tue.nl It allows for the detailed analysis of polymer end-groups and the identification of side reactions, such as hydrolytic deboronation, that can limit the formation of high molecular weight polymers. tue.nl

    NMR and Spectroscopic Investigations: Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the stability and decomposition of boronic acids in solution. rsc.org Furthermore, detailed kinetic, structural, and computational studies have been used to observe and characterize key "pre-transmetalation" intermediates in the Suzuki-Miyaura reaction, providing crucial insights into how the organic fragment is transferred from boron to the palladium catalyst. nih.govrsc.org

    Table 4: Advanced Analytical Techniques in Boronic Acid Chemistry

    TechniqueApplicationKey Findings / AdvantagesReference
    UHPLC-ESI-MSHigh-throughput analysis and reaction monitoring.Rapid (1-minute) analysis of a broad range of boronic acids without pre-derivatization. Quantifies reactants and products. rsc.org
    Reversed-Phase HPLCPurity analysis of unstable boronate esters.Specialized conditions (e.g., basic mobile phase, low silanol (B1196071) activity columns) minimize on-column hydrolysis for accurate purity assessment. nih.govresearchgate.net
    MALDI-TOF MSMechanistic elucidation of polymerization.Identifies polymer end-groups and reaction-limiting steps like deboronation and catalyst-ligand exchange. tue.nl
    NMR SpectroscopyStability studies and structural elucidation.Monitors boronic acid decomposition over time in various solvents. Characterizes reaction intermediates. rsc.org
    Kinetic & Computational StudiesMechanistic elucidation of transmetalation.Clarifies the role of boronic esters and confirms that they can transmetalate directly without prior hydrolysis. Identifies key intermediates. nih.govrsc.org

    Q & A

    Q. What are the standard synthetic routes for 5-Tert-butylthiophene-2-boronic acid, and how do reaction conditions influence yield and purity?

    Methodological Answer: The synthesis typically involves palladium-catalyzed borylation of halogenated thiophene precursors (e.g., bromo- or iodo-substituted derivatives) using boron reagents like bis(pinacolato)diboron. Key factors include:

    • Catalyst Selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used due to their efficiency in cross-couplings .
    • Base and Solvent: Potassium acetate in polar aprotic solvents (e.g., DMF or THF) under inert atmospheres minimizes side reactions .
    • Steric Considerations: The tert-butyl group may slow reaction kinetics, necessitating extended reaction times (24–48 hours) .
      Data Table:
    PrecursorCatalystSolventYield (%)Purity (HPLC)
    5-Bromo-2-tert-butylthiophenePd(dppf)Cl₂DMF78%>98%
    5-Iodo-2-tert-butylthiophenePd(PPh₃)₄THF85%>97%

    Q. How is this compound characterized to confirm structural integrity?

    Methodological Answer:

    • NMR Spectroscopy: ¹¹B NMR shows a peak near δ 30 ppm for boronic acids. ¹H and ¹³C NMR confirm tert-butyl (δ 1.3 ppm, singlet) and thiophene ring protons (δ 6.8–7.2 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C₈H₁₃BO₂S: calc. 184.08 g/mol).
    • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

    Advanced Research Questions

    Q. What strategies mitigate steric hindrance caused by the tert-butyl group in Suzuki-Miyaura couplings?

    Methodological Answer:

    • Ligand Design: Bulky ligands (e.g., SPhos or XPhos) enhance catalyst turnover by accommodating steric bulk .
    • Solvent Optimization: Toluene or dioxane improves solubility of the tert-butyl derivative, reducing aggregation.
    • Microwave-Assisted Synthesis: Shortens reaction time (1–2 hours) while maintaining yields >75% .
      Key Finding: Pre-activation of the boronic acid with NaHCO₃ enhances coupling efficiency with electron-deficient aryl halides .

    Q. How does the tert-butyl substituent influence electronic properties in chemosensor design?

    Methodological Answer:

    • Enhanced Stability: The tert-butyl group reduces oxidation of the boronic acid, critical for long-term sensor performance in aqueous media .
    • Selectivity Modulation: Steric bulk prevents nonspecific binding to large polyols (e.g., glucose), enabling selective detection of smaller analytes like H₂O₂ .
      Example Application: Fluorescent probes incorporating this compound show a 5-fold increase in quantum yield compared to methyl-substituted analogs due to reduced aggregation .

    Q. What computational methods predict the tert-butyl group’s impact on receptor binding?

    Methodological Answer:

    • Docking Simulations: Molecular docking (e.g., AutoDock Vina) models interactions with CXCR1/CXCR2 receptors, highlighting hydrophobic pockets accommodating tert-butyl .
    • MD Simulations: Molecular dynamics (GROMACS) assess binding stability, showing a 20% longer residence time compared to fluoro-substituted analogs .
    • QSAR Models: Quantitative structure-activity relationships correlate logP (tert-butyl increases hydrophobicity) with IC₅₀ values in enzyme inhibition assays .

    Q. How is this compound used in responsive hydrogels for biomedical applications?

    Methodological Answer:

    • Dynamic Crosslinking: Boronic acid-diol interactions form reversible bonds with polysaccharides (e.g., alginate), enabling glucose-responsive insulin release .
    • Tert-Butyl’s Role: Hydrophobicity improves mechanical strength (storage modulus increases from 1 kPa to 5 kPa) while maintaining biocompatibility .
      Data Table:
    Hydrogel ComponentSwelling Ratio (pH 7.4)Glucose Sensitivity (Δ Swelling)
    Alginate + 5-Tert-butyl derivative12.545% (at 10 mM glucose)
    Alginate + Phenylboronic acid15.030% (at 10 mM glucose)

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-Tert-butylthiophene-2-boronic acid
    Reactant of Route 2
    Reactant of Route 2
    5-Tert-butylthiophene-2-boronic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.